5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C17H18FN3O5S and its molecular weight is 395.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid (CAS Number: 2097915-67-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C17H18N4O5S, with a molecular weight of 390.4 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the coupling of a pyrimidine derivative with a pyrrolidine sulfonamide. The specific synthetic route can vary but generally includes steps such as nucleophilic substitution and coupling reactions to form the desired sulfonamide linkage.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit potent anticancer properties. For instance, studies on related compounds demonstrated significant inhibition of L1210 cell proliferation with IC50 values in the nanomolar range, indicating strong cytotoxic effects against leukemia cells . The mechanism of action often involves the disruption of nucleotide metabolism within cancer cells.
Antiviral Activity
Recent investigations into related compounds have highlighted their potential as antiviral agents. For example, a series of pyrazine derivatives were found to inhibit Zika virus protease with IC50 values as low as 130 nM, showcasing the importance of structural modifications in enhancing antiviral efficacy . While specific data on the antiviral activity of our compound is limited, its structural analogs suggest a promising avenue for further research.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of the 2-fluoro group and the dimethylpyrimidine moiety are believed to enhance binding affinity and selectivity towards biological targets. The following table summarizes key findings from SAR studies on related compounds:
Compound Structure | Key Modifications | IC50 (nM) | Biological Activity |
---|---|---|---|
Pyrazine Derivative | Aminomethyl groups | 620 | Antiviral |
Sulfonamide Analog | Hydroxy group | 760 | Anticancer |
Fluoro-substituted | Ortho-methyl group | 2100 | Reduced activity |
Case Studies
- L1210 Cell Proliferation : In a study evaluating various sulfonamide derivatives, compounds structurally similar to our target showed significant cytotoxicity against L1210 leukemia cells. The addition of specific functional groups was found to enhance potency significantly .
- Zika Virus Inhibition : A recent study identified novel inhibitors targeting the NS2B-NS3 protease of Zika virus. Compounds with similar structural motifs exhibited strong inhibitory effects, suggesting that our compound could be explored for antiviral applications against flaviviruses .
- Inflammatory Response Modulation : Other studies indicated that sulfonamide-containing compounds can modulate inflammatory responses in vitro, potentially leading to therapeutic applications in conditions like rheumatoid arthritis or other inflammatory diseases.
Propriétés
IUPAC Name |
5-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5S/c1-10-7-16(20-11(2)19-10)26-12-5-6-21(9-12)27(24,25)13-3-4-15(18)14(8-13)17(22)23/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUOXANGUWHRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.